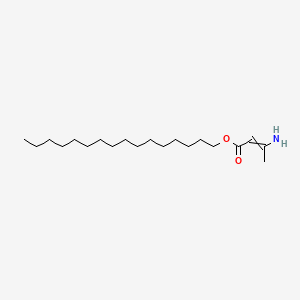
Hexadecyl 3-amino-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl 3-amino-2-butenoate is an organic compound with the molecular formula C20H39NO2 It is a derivative of butenoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexadecyl group, and an amino group is attached to the second carbon of the butenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl 3-amino-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-butenoic acid with hexadecanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and automated systems ensures consistent product quality and scalability. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl 3-amino-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the butenoate moiety to a single bond, resulting in hexadecyl 3-amino-butanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hexadecyl 3-amino-butanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hexadecyl 3-amino-2-butenoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of hexadecyl 3-amino-2-butenoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hexadecyl chain can interact with lipid membranes, affecting their structure and function. These interactions can lead to various biological effects, including modulation of enzyme activity and cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Hexadecyl 3-amino-2-butenoate can be compared with other similar compounds, such as:
Hexadecyl 3-amino-butanoate: Lacks the double bond in the butenoate moiety.
Hexadecyl 3-amino-2-pentenoate: Has an additional carbon in the chain.
Hexadecyl 3-amino-2-butenoic acid: Contains a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
36490-12-7 |
|---|---|
Molekularformel |
C20H39NO2 |
Molekulargewicht |
325.5 g/mol |
IUPAC-Name |
hexadecyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C20H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-20(22)18-19(2)21/h18H,3-17,21H2,1-2H3 |
InChI-Schlüssel |
WOLABOYSWAHDTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)C=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















